Butane-2-sulfonyl chloride
Description
Historical Context and Evolution of Sulfonyl Chlorides in Synthesis
The journey of sulfonyl chlorides in organic synthesis is a story of foundational discovery and continuous refinement that spans over a century. The earliest preparations often involved industrial-scale reactions, such as the two-step, one-pot synthesis of arylsulfonyl chlorides from arenes and chlorosulfuric acid. vulcanchem.com A pivotal moment in the history of this functional group was the discovery of the antibacterial properties of sulfonamides in 1932 by Domagk, Mietzsch, and Klarer. vulcanchem.com This breakthrough, exemplified by the drug Prontosil, established the sulfonamide linkage as a critical motif in medicinal chemistry and underscored the importance of its precursor, the sulfonyl chloride. vulcanchem.com
Early synthetic methods for creating sulfonyl chlorides often relied on harsh reagents like phosphorus pentachloride or thionyl chloride and required severe conditions, such as high temperatures. vulcanchem.comchemicalbook.com These methods suffered from a lack of selectivity and the production of toxic byproducts. vulcanchem.com The evolution of synthetic chemistry has led to the development of much milder and more selective procedures. Modern techniques focus on improved functional group tolerance, enabling the synthesis of complex molecules. vulcanchem.com These advanced methods include the use of organozinc reagents, palladium-catalyzed approaches, and the activation of primary sulfonamides to form sulfonyl chlorides under gentle conditions, showcasing the significant progress in the field. magtech.com.cn
Significance of Butane-2-sulfonyl chloride as a Versatile Synthetic Intermediate
This compound serves as a valuable and versatile intermediate in organic synthesis, primarily due to the reactivity of its sulfonyl chloride group. This functional group is a powerful electrophile, readily reacting with a wide array of nucleophiles. vulcanchem.com
Its most prominent application is in the synthesis of sulfonamides. The reaction of this compound with primary or secondary amines yields the corresponding N-substituted butanesulfonamides. vulcanchem.com This reaction is fundamental to the creation of new molecular entities with potential biological activity. For instance, it is used to synthesize compounds investigated as anti-inflammatory agents and acetylcholinesterase inhibitors. vulcanchem.com
Beyond sulfonamide formation, this compound is employed in other areas of chemical synthesis. It can act as a cross-linking agent, which helps to improve the durability of polymers. vulcanchem.com The compound also participates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. vulcanchem.com In some synthetic protocols, it can be reduced to form disulfides. vulcanchem.com The versatility of this compound is further highlighted by its use in the synthesis of β-sultams through reactions with certain imines, although this reactivity is not universal across all types of imines. researchgate.net
Scope and Research Trajectories Pertaining to this compound
Current research continues to explore and expand the synthetic utility of this compound and related aliphatic sulfonyl chlorides. One emerging area is its application in photoredox catalysis for the formation of carbon-sulfur bonds, a testament to the ongoing innovation in synthetic methodology. vulcanchem.com Furthermore, its role in bioconjugation techniques for creating antibody-drug conjugates is being investigated, highlighting its potential in advanced pharmaceutical development. vulcanchem.com
The synthesis of this compound itself is also a subject of research, with goals of improving efficiency and environmental friendliness. A notable method involves the chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide. In one study, this method produced this compound in a 45% yield, demonstrating an alternative to traditional routes. thieme-connect.com The moderate yield in this specific case was attributed to side reactions related to the starting material, indicating room for further optimization. thieme-connect.com
However, the reactivity of this compound is not without its limitations. In a study investigating the reactions of various sulfonyl chlorides with 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound was among the aliphatic sulfonyl chlorides that failed to yield the desired sulfonamide product under the tested conditions. nih.gov Such findings are crucial as they define the boundaries of its applicability and guide future synthetic design. The ongoing challenge of protecting the compound from hydrolysis also drives research into novel handling and storage techniques. vulcanchem.com
Data Tables
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | vulcanchem.comsigmaaldrich.com |
| CAS Number | 4375-72-8 | lookchem.comsigmaaldrich.com |
| Molecular Formula | C₄H₉ClO₂S | lookchem.comlookchem.com |
| Molecular Weight | 156.63 g/mol | vulcanchem.comlookchem.com |
| Physical Form | Colorless to pale yellow liquid | lookchem.comontosight.ai |
| Density | ~1.23 g/mL | vulcanchem.com |
| Predicted Boiling Point | 194.98°C | vulcanchem.com |
| ¹H NMR (400 MHz, CDCl₃) | δ = 3.50 (ddq, 1H), 2.26 (ddq, 1H), 1.77 (ddq, 1H), 1.57 (dd, 3H), 1.12 (dd, 3H) | thieme-connect.com |
| IR Spectroscopy (S=O stretches) | 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ | vulcanchem.com |
Table 2: Exemplary Synthetic Reactions of this compound
| Reaction Type | Description | Reactants | Product | Yield | Source(s) |
| Synthesis | Chlorosulfonation of an S-alkylisothiourea salt using N-chlorosuccinimide (NCS). | 2-Bromobutane (B33332), thiourea, NCS, HCl | This compound | 45% | thieme-connect.com |
| Sulfonamide Formation | General reaction with an amine to form a sulfonamide, a core reaction for this compound class. | This compound, Aryl amine | N-Arylbutane-2-sulfonamide | - | vulcanchem.com |
| Polymer Cross-linking | Acts as a cross-linking agent to enhance polymer durability. | This compound, Polymer | Cross-linked polymer | - | vulcanchem.com |
| Failed Reaction | Attempted sulfonylation of DABCO, showing a limitation of its reactivity. | This compound, DABCO | No desired product | 0% | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIXWKIEOCQGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373839 | |
| Record name | butane-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-72-8 | |
| Record name | butane-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for Butane 2 Sulfonyl Chloride
Regioselective and Stereoselective Synthesis Approaches to Butane-2-sulfonyl chloride
The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)-butane-2-sulfonyl chloride and (S)-butane-2-sulfonyl chloride. The development of stereoselective syntheses to produce one enantiomer preferentially is a key research focus.
Chiral Resolution Techniques for Enantiopure this compound
Chiral resolution is a common strategy to separate a racemic mixture (a 1:1 mixture of both enantiomers) into its pure enantiomeric components. While direct resolution of sulfonyl chlorides can be challenging due to their reactivity, resolution is often performed on a more stable precursor or a suitable derivative.
Diastereomeric Derivatization and Chromatographic Separation: A prevalent technique involves reacting the racemic compound with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA). acs.org This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). researchgate.netmdpi.com
For this compound, a hypothetical resolution process could involve:
Conversion of racemic this compound into a more stable derivative, such as butane-2-sulfonic acid or its corresponding sulfonamides by reaction with an achiral amine.
Reaction of the racemic derivative with a chiral resolving agent, for example, a chiral amine like (S)-(-)-α-phenylethylamine or a chiral auxiliary like (-)-camphorsultam, to form a mixture of diastereomeric amides or sulfonamides. mdpi.com
Separation of these diastereomers using HPLC on an achiral stationary phase (e.g., silica (B1680970) gel). acs.orgmdpi.com
Cleavage of the chiral auxiliary from each separated diastereomer to yield the individual, enantiopure (R) and (S) forms of the this compound derivative.
Table 1: Chiral Derivatizing Agents and Separation Principles
| Chiral Derivatizing Agent (CDA) Type | Example | Principle of Separation | Key Advantage |
| Chiral Amines | (S)-α-Phenylethylamine | Forms diastereomeric amides with the racemic sulfonyl chloride (or its acid derivative). | Availability of both enantiomers of the CDA. |
| Chiral Sulfonamides | (-)-Camphorsultam | Forms separable diastereomeric N-sulfonyl derivatives. mdpi.com | High crystallinity of derivatives can aid separation. mdpi.com |
| Chiral Chloroformates | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Forms diastereomeric carbamates with amine derivatives. acs.org | Highly fluorescent tag allows for sensitive detection. acs.org |
Enzymatic Kinetic Resolution: Another powerful technique is enzymatic kinetic resolution. researchgate.net This method utilizes the stereoselectivity of enzymes, which will preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. princeton.edu For instance, a lipase (B570770) could be used to selectively acylate a precursor like racemic sec-butanol, or to hydrolyze one enantiomer of a corresponding butane-2-sulfonate ester at a different rate. researchgate.netresearchgate.net This approach offers high enantioselectivity under mild, environmentally friendly conditions. researchgate.net
Asymmetric Synthesis Routes Towards this compound
Asymmetric synthesis aims to create a specific enantiomer directly, rather than separating a mixture. While direct catalytic asymmetric synthesis of secondary alkanesulfonyl chlorides is a developing field, several research strategies can be proposed based on established methodologies for related chiral sulfur compounds.
Dynamic Kinetic Resolution (DKR) of Precursors: A highly efficient approach is the dynamic kinetic resolution of a rapidly racemizing intermediate. princeton.edu The sulfur atom in sulfinyl chlorides is chiral but can be configurationally labile. wikipedia.orgacs.org Research has shown that racemic sulfinyl chlorides can be reacted with an alcohol in the presence of a chiral amine catalyst (such as a peptide-based catalyst or a Cinchona alkaloid) to produce a sulfinate ester in high enantiomeric excess. acs.orgacs.org
A potential DKR route to enantiopure this compound could involve:
Synthesis of racemic butane-2-sulfinyl chloride, a direct precursor to the target compound.
Reaction with a chiral alcohol (auxiliary) or an achiral alcohol in the presence of a chiral catalyst. This step would selectively produce one diastereomer or enantiomer of a butane-2-sulfinate ester while the starting sulfinyl chloride continuously racemizes, allowing for a theoretical yield of up to 100% of a single stereoisomer. princeton.eduacs.org
Oxidation of the resulting enantiopure sulfinate ester to the corresponding sulfonyl chloride, a transformation that typically proceeds without affecting the stereocenter.
Asymmetric Oxidation: A conceptually straightforward approach is the asymmetric oxidation of a prochiral sulfur substrate. This could involve the catalytic enantioselective oxidation of sec-butyl sulfide (B99878) or a related compound using a chiral catalyst system, potentially involving a metal complex with a chiral ligand, to form the chiral sulfonyl group directly. Research into the catalytic asymmetric synthesis of chiral sulfones is an active area. frontiersin.org
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of processes that are environmentally benign, safe, and efficient. The synthesis of this compound is being re-evaluated through the lens of green chemistry to reduce waste and avoid hazardous reagents.
Solvent-Free and Catalytic Methods
Traditional methods for preparing sulfonyl chlorides often use stoichiometric and hazardous chlorinating agents like thionyl chloride or phosphorus pentachloride. nih.gov Green chemistry seeks to replace these with catalytic and less toxic alternatives.
Bleach-Mediated Synthesis: An environmentally friendly and economical method uses common household bleach (sodium hypochlorite, NaOCl) for the oxidative chlorosulfonation of S-alkylisothiourea salts (derived from 2-bromobutane (B33332) and thiourea). organic-chemistry.orgthieme-connect.de This process is worker-friendly, uses readily available reagents, and often allows for purification by simple extraction without the need for chromatography. organic-chemistry.orgorganic-chemistry.org
Catalytic Oxidative Chlorination: The use of hydrogen peroxide (H₂O₂) in the presence of a chlorine source like chlorotrimethylsilane (B32843) (TMSCl) provides a highly efficient method for converting thiols to sulfonyl chlorides. H₂O₂ is a green oxidant as its only byproduct is water. tandfonline.com
Solid Acid Catalysis: For some transformations involving sulfonyl chlorides, heterogeneous solid acid catalysts like zeolites or metal-exchanged montmorillonite (B579905) clays (B1170129) are being explored. researchgate.netscispace.com These catalysts are advantageous as they are reusable, easily separated from the reaction mixture, and can reduce corrosive and aqueous waste streams. scispace.com
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chemistry-teaching-resources.comum-palembang.ac.id Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those with low atom economy, like substitution and elimination reactions, which generate stoichiometric byproducts. kccollege.ac.inscranton.edu
A key strategy for waste minimization is the use of reagents where byproducts are benign or can be recycled. The synthesis of alkanesulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide (NCS) is a prime example. researchgate.netthieme-connect.com The succinimide (B58015) byproduct is water-soluble and can be recovered and re-chlorinated back to NCS, creating a more sustainable process loop. researchgate.net
Table 2: Atom Economy Comparison for a Generic Secondary Alkanesulfonyl Chloride Synthesis
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Green Chemistry Considerations |
| Traditional Route | R₂CH-OH + SOCl₂ | R₂CH-SO₂Cl | (Hypothetical direct conversion) | N/A (Multi-step reality) | Uses hazardous thionyl chloride; generates HCl and SO₂ waste. |
| Isothiourea Salt Route (with Bleach) | R₂CH-Br + CS(NH₂)₂ + 3NaOCl + HCl | R₂CH-SO₂Cl | 3NaCl + CO(NH₂)₂ + 2H₂O | ~36% | Uses inexpensive, readily available reagents. Byproducts are simple salts and urea. organic-chemistry.org |
| Isothiourea Salt Route (with NCS) | R₂CH-Br + CS(NH₂)₂ + 4NCS + 2H₂O | R₂CH-SO₂Cl | 4 Succinimide + NH₄Br + 2HCl | ~25% | Succinimide byproduct can be recovered and recycled back to NCS. researchgate.netthieme-connect.com |
Note: Atom economy calculations are approximate and depend on the exact stoichiometry and pathway. The values illustrate the principle that while these routes may have low theoretical atom economy, the nature of the byproducts and potential for recycling are critical green metrics.
Industrial Scale-Up Considerations and Process Optimization for this compound Production (Research Perspective)
Scaling the synthesis of this compound from the laboratory bench to industrial production presents significant challenges related to safety, efficiency, and cost. A research perspective on scale-up focuses on developing robust and controllable processes.
Continuous Flow Synthesis: A major trend in process optimization is the shift from traditional batch reactors to continuous flow systems. rsc.org For sulfonyl chloride synthesis, which can be highly exothermic and involve hazardous reagents, continuous flow offers superior heat management, enhanced safety by minimizing the volume of reactive material at any given time, and improved consistency. rsc.orgmdpi.com A system might employ a series of continuous stirred-tank reactors (CSTRs) for the reaction, followed by in-line purification steps. mdpi.com This approach allows for high space-time yield and can be automated for reliable production. rsc.orgmdpi.com
Process Automation and Control: On an industrial scale, precise control over reaction parameters is critical. Automated systems can monitor variables like temperature, pressure, and reactant concentration in real-time using process analytical technology (PAT). mdpi.com Feedback loops can automatically adjust pumping rates or heating/cooling to maintain optimal conditions, ensuring consistent product quality and safety. mdpi.com For instance, in a continuous chlorosulfonation process, gravimetric balances can monitor reactor fill levels, triggering automated pump adjustments. mdpi.com
Reagent Handling and Safety: The industrial synthesis of alkanesulfonyl chlorides can involve reagents like chlorine gas, sulfur dioxide, or chlorosulfonic acid, which are corrosive and toxic. google.comgoogle.com Industrial process design must incorporate corrosion-resistant reactors and robust containment systems. google.com Alternative, safer reagent systems, such as the bleach- or NCS-based methods, are highly attractive from a process safety and handling perspective, potentially reducing the need for specialized and costly infrastructure. organic-chemistry.orgthieme-connect.com The development of processes that operate at atmospheric pressure and moderate temperatures is also a key objective for safer and more economical industrial production. google.com
Reactivity and Reaction Pathways of Butane 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving Butane-2-sulfonyl chloride
The core reactivity of this compound stems from the sulfonyl chloride moiety (—SO₂Cl). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong dipole and rendering the sulfur atom highly susceptible to attack by nucleophiles. In these reactions, the chloride ion acts as a good leaving group, facilitating the substitution. wikipedia.org
The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic sulfur atom, leading to a tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the substituted product. libretexts.org
This compound readily reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction, often called sulfonylation, is a standard method for converting the hydroxyl group into a much better leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.orgwikipedia.org
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting alcohol or the product. libretexts.org The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. libretexts.org The reaction with phenols proceeds similarly to yield aryl sulfonates. mdpi.comsioc-journal.cn For instance, various substituted phenols can be reacted with sulfonyl chlorides in solvents like dichloromethane (B109758) using pyridine as a base to afford arylsulfonate esters in good to excellent yields. mdpi.comsioc-journal.cn
Table 1: Examples of Sulfonate Ester Formation
| Nucleophile | Reagent | Base | Product |
| Ethanol | This compound | Pyridine | Ethyl butane-2-sulfonate |
| Phenol | This compound | Pyridine | Phenyl butane-2-sulfonate |
| tert-Butanol | This compound | Triethylamine | tert-Butyl butane-2-sulfonate |
| 2,4-Dichlorophenol | This compound | Pyridine | 2,4-Dichlorophenyl butane-2-sulfonate |
The reaction between this compound and primary or secondary amines is a fundamental route to the synthesis of sulfonamides. This reaction is of significant importance in medicinal chemistry, as the sulfonamide functional group is a key component in many pharmaceutical drugs. mdpi.com The synthesis follows the general nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic sulfur atom. researchgate.net
The reaction is typically conducted in the presence of a base to quench the HCl byproduct. researchgate.net While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. researchgate.net A wide array of sulfonamides can be synthesized by reacting various sulfonyl chlorides with different amines. rsc.org For example, butanesulfonyl chloride has been shown to react with N-benzylidenebenzylamine to produce N-benzyl-butanesulfonamide. bu.edu.eg
Table 2: Examples of Sulfonamide Synthesis
| Nucleophile | Reagent | Base/Conditions | Product |
| Aniline (B41778) | This compound | Pyridine | N-Phenylbutane-2-sulfonamide |
| Diethylamine | This compound | Aqueous NaOH | N,N-Diethylbutane-2-sulfonamide |
| Ammonia | This compound | Aqueous NH₃ | Butane-2-sulfonamide |
| Benzylamine | This compound | Triethylamine | N-Benzylbutane-2-sulfonamide |
This compound can react with carbon-based nucleophiles such as carbanions and enolates. These reactions can lead to the formation of new carbon-sulfur bonds, yielding sulfones. The reaction outcome depends significantly on the nature of the carbanion and the reaction conditions.
Enolates, which possess both a carbon and an oxygen nucleophilic center, can undergo either C-sulfonylation or O-sulfonylation. wikipedia.org The reaction of lithium enolates of ketones with sulfonyl halides can give mixtures of C- and O-sulfonylation products, with the ratio often depending on the enolate's structure and counterion. wikipedia.org Direct C-sulfonylation of ester lithium enolates has also been reported as a method to prepare β-sulfonyl esters. epfl.ch
In addition to direct substitution, transition-metal-catalyzed cross-coupling reactions provide a modern route for this transformation. For instance, palladium-catalyzed desulfinylative coupling of sodium enolates, such as those derived from dimethyl malonate and methyl acetoacetate, with alkenesulfonyl chlorides has been demonstrated. scispace.com This type of reaction showcases the utility of sulfonyl chlorides as electrophilic partners for stabilized carbanions. scispace.com
Reactivity with Amines: Sulfonamide Synthesis
Electrophilic Behavior of this compound
While the primary reactivity of this compound involves nucleophilic attack at the sulfur center, the molecule can also act as an electrophile in other contexts, such as in Friedel-Crafts reactions or additions to unsaturated systems.
This compound can serve as an electrophile in Friedel-Crafts sulfonylation reactions to form aryl sulfones. masterorganicchemistry.com In this classic electrophilic aromatic substitution reaction, the sulfonyl chloride is activated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comlibretexts.org The Lewis acid coordinates to the chlorine atom, enhancing the electrophilicity of the sulfur atom and generating a sulfonyl cation or a highly polarized complex, which is then attacked by the electron-rich aromatic ring. libretexts.orgmagtech.com.cn
This method is applicable to a range of aromatic and heteroaromatic substrates. To address the environmental and practical issues associated with traditional Lewis acids, modern variations utilize solid acid catalysts like zeolites (e.g., Zeolite Beta) and metal-exchanged clays (B1170129) (e.g., Fe³⁺-montmorillonite). masterorganicchemistry.com These solid acids can effectively catalyze the sulfonylation of arenes with alkanesulfonyl chlorides, often with high regioselectivity and the advantage of being reusable. masterorganicchemistry.com
Table 3: Examples of Friedel-Crafts Sulfonylation
| Aromatic Substrate | Reagent | Catalyst | Product (Major Isomer) |
| Benzene | This compound | AlCl₃ | (Butan-2-yl)sulfonylbenzene |
| Toluene | This compound | Fe³⁺-montmorillonite | 1-Methyl-4-((butan-2-yl)sulfonyl)benzene |
| Anisole | This compound | Zeolite Beta | 1-((Butan-2-yl)sulfonyl)-4-methoxybenzene |
| Chlorobenzene | This compound | AlCl₃ | 1-Chloro-4-((butan-2-yl)sulfonyl)benzene |
This compound can participate in addition reactions with unsaturated systems like alkenes and alkynes. d-nb.info These reactions can proceed through various mechanisms, including ionic and radical pathways, leading to a range of products. d-nb.info
One significant pathway is the radical addition of the sulfonyl group across the double or triple bond. A modern approach involves the photoredox-catalyzed hydrosulfonylation of alkenes. nih.gov In this process, visible light and a photocatalyst are used to generate a sulfonyl radical from the sulfonyl chloride. This radical then adds to the alkene, and a subsequent hydrogen atom transfer (HAT) step yields the final hydrosulfonylated product. nih.gov This method is notable for its wide functional group tolerance and operational simplicity.
Another potential reaction is chlorosulfonylation, which is an atom transfer radical addition (ATRA) process where both the sulfonyl group and the chlorine atom add across the double bond. nih.gov The reaction of alkanesulfonyl chlorides having α-hydrogens with a base can also lead to the in-situ formation of highly reactive species called sulfenes (RCH=SO₂), which can then undergo cycloaddition reactions with unsaturated partners. wikipedia.org
Friedel-Crafts Sulfonylation and Related Reactions
Rearrangement Reactions and Fragmentations of this compound Derivatives
While specific studies on the rearrangement reactions of this compound derivatives are not extensively documented, the principles of common rearrangement reactions involving sulfonyl groups can be applied. For instance, the Lossen rearrangement converts a hydroxamic acid to an isocyanate through an O-sulfonylated intermediate. bdu.ac.inbdu.ac.in In this process, a derivative formed from a hydroxamic acid and a sulfonyl chloride, such as this compound, would rearrange upon treatment with a base. bdu.ac.inbdu.ac.in
Fragmentation is a key process in mass spectrometry, used to determine molecular structure. When a molecule like this compound is ionized in a mass spectrometer, it can break apart in predictable ways. Common fragmentation pathways include alpha-cleavage and inductive cleavage. libretexts.org In the mass spectrum of butan-2-ol, for example, significant fragments arise from dehydration and α-cleavage. pearson.com For a molecule with a butane (B89635) core, a base peak at an m/z of 43 is often observed, corresponding to the loss of a methyl group. pearson.com Although specific fragmentation data for this compound is not detailed, analogous pathways, such as the loss of the chloride or sulfonyl group, are expected. The molecular ion peak for this compound would be at m/z 156.63, with a key fragment corresponding to the loss of chlorine [M-Cl]⁺ appearing at m/z 121.
Transition Metal-Catalyzed Reactions Involving this compound
This compound serves as an important electrophile in a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cncore.ac.uk
Cross-Coupling Reactions Utilizing Sulfonyl Chlorides
Sulfonyl chlorides are effective electrophilic partners in desulfinylative cross-coupling reactions, where the sulfonyl group is extruded as sulfur dioxide. sioc-journal.cn These reactions have emerged as a significant area of interest, often catalyzed by transition metals like palladium and iron. sioc-journal.cncore.ac.uk While palladium catalysts are widely used for arenesulfonyl chlorides, their application with alkanesulfonyl chlorides can be complicated by competing β-elimination reactions. core.ac.uk
However, iron-based catalysts have proven effective for the cross-coupling of both alkane- and alkenesulfonyl chlorides with Grignard reagents. core.ac.uk These reactions proceed smoothly to form new C-C bonds without the issue of β-elimination that can plague palladium-catalyzed systems. core.ac.uk This makes iron catalysis a particularly relevant pathway for substrates like this compound. The general mechanism for these cross-coupling reactions involves the activation of the sulfonyl chloride by the metal catalyst, followed by transmetalation with the nucleophilic partner and reductive elimination to yield the coupled product. core.ac.uk
| Catalyst System | Reaction Type | Substrate Scope | Key Features |
|---|---|---|---|
| [Fe(acac)3] | Desulfinylative C-C Cross-Coupling | Alkane- and Alkenesulfonyl chlorides with Grignard reagents | Avoids β-elimination common with Pd catalysts. core.ac.uk |
| Pd(OAc)₂/Xantphos | Reductive Coupling | Aryl sulfonyl chlorides | Leads to thioether synthesis via sulfur dioxide extrusion. researchgate.net |
| Palladium Complexes | Desulfinylative C-C Cross-Coupling | Mainly Arenesulfonyl chlorides | Can lead to homocoupling with Grignard reagents. core.ac.uk |
Activation and Functionalization Mediated by Metal Complexes
Metal complexes can mediate the activation of C-H bonds, allowing for novel functionalization pathways. Research has shown that treating an iron(II) bis(amide) carbene complex with alkylsulfonyl chlorides, including butylsulfonyl chloride, results in a complex reaction sequence involving C(sp³)–H bond activation and subsequent C(sp³)–C(sp³) bond formation. nsf.govescholarship.org This demonstrates a previously unknown route to C-C coupling mediated by an iron complex. nsf.gov
Palladium-catalyzed C-H activation is another powerful tool for functionalization. For example, the nitrogen atom of a pyridine ring can direct a palladium catalyst to activate a C-H bond on an adjacent aryl group. rsc.org This palladacycle intermediate can then react with various electrophiles, including sulfonyl chlorides, to achieve regioselective functionalization. rsc.org Dhong and coworkers developed an efficient method for the synthesis of sulfones via the palladium-catalyzed cross-coupling of aryl sulfonyl chlorides with 2-phenyl pyridine, showcasing a regioselective sulfonation that does not require pre-functionalized organometallic reagents. rsc.org
| Metal Complex | Reaction Type | Substrate | Outcome |
|---|---|---|---|
| (IMes)Fe(NTMS₂)₂ | C(sp³)–H Activation / C-C Coupling | Alkylsulfonyl chlorides (e.g., butylsulfonyl chloride) | Formation of a bimetallic Fe complex via C-C bond formation. nsf.govescholarship.org |
| Pd(CH₃CN)₂Cl₂ | C-H Activation / Sulfonation | 2-Phenyl pyridine and p-tolyl sulfonyl chloride | Regioselective synthesis of sulfones. rsc.org |
| Ruthenium(II) Complexes | Oxidative C-H Alkenylation | Sulfonyl chlorides | Direct alkenylation of the C-H bond. acs.org |
Radical Reactions Initiated or Mediated by this compound
Alkylsulfonyl chlorides can participate in radical reactions, often initiated by light or a radical initiator. The Reed reaction, for example, is a free-radical chain reaction that uses UV light to convert hydrocarbons into alkylsulfonyl chlorides by reacting them with sulfur dioxide and chlorine. wikipedia.org The mechanism involves the homolytic cleavage of chlorine to form chlorine radicals, which then abstract a hydrogen from the hydrocarbon. The resulting alkyl radical reacts with SO₂ and then with another chlorine molecule to propagate the chain. wikipedia.org
Sulfonyl chlorides can also serve as precursors to sulfonyl radicals (RSO₂•), which are key intermediates in various transformations. These radicals can be generated under photolytic or thermal conditions and participate in addition reactions to alkenes and alkynes. magtech.com.cn Furthermore, photocatalytic methods have been developed for radical cascade cyclizations using sulfonyl chlorides. acs.org While chlorine radicals are highly reactive, radicals derived from sulfuryl chloride (SO₂Cl₂) are known to be less reactive and therefore more selective in halogenation reactions. masterorganicchemistry.com This principle of controlled radical generation is central to using sulfonyl chlorides in selective synthesis. masterorganicchemistry.com
Applications of Butane 2 Sulfonyl Chloride in Advanced Organic Synthesis
Butane-2-sulfonyl chloride as a Chiral Auxiliary and Resolving Agent
The presence of a stereocenter in this compound inherently suggests its potential for applications in asymmetric synthesis. In principle, if resolved into its individual enantiomers, it can be used as a chiral resolving agent or as a component in the formation of chiral auxiliaries.
A chiral resolving agent functions by reacting with a racemic mixture of another compound (e.g., an amine or alcohol) to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization or chromatography. googleapis.com Once separated, the resolving agent can be chemically cleaved to yield the enantiomerically pure substance. While racemic this compound can be reacted with an optically active compound to form diastereomers, the use of enantiopure this compound as a standard laboratory resolving agent is not widely documented in prominent literature.
Derivatives of this compound are theoretically capable of inducing diastereoselectivity in chemical reactions. When the sulfonyl chloride is reacted with a chiral molecule, the resulting sulfonamide or sulfonate ester contains two chiral centers. The existing chirality of the butane-2-sulfonyl moiety could influence the stereochemical outcome of a subsequent reaction at a different part of the molecule, leading to the preferential formation of one diastereomer over another. However, specific, high-yielding diastereoselective reactions that rely on the butane-2-sulfonyl group as the primary stereocontrol element are not extensively reported in peer-reviewed studies. Its role is more commonly found as a reactive building block rather than a directing auxiliary.
In the field of asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which in turn catalyzes a reaction to produce a chiral product with high enantiomeric excess. Ligands can be synthesized from chiral precursors. A derivative of enantiopure this compound, such as a sulfonamide, could potentially be designed and synthesized to act as a chiral ligand. Despite this theoretical potential, there is a lack of specific examples in the surveyed scientific literature of catalytic systems where a this compound derivative is a key component for asymmetric induction.
Diastereoselective Reactions Utilizing this compound Derivatives
Role in the Synthesis of Biologically Active Molecules and Pharmaceuticals
The most significant application of this compound is as an intermediate in the synthesis of sulfonamide-based compounds, a number of which are investigated for their biological activity. The reaction of this compound with primary or secondary amines is a direct and common method for forming the stable sulfonamide linkage. thieme-connect.com
This compound is a key reagent in the synthesis of various complex molecules under investigation for pharmaceutical use, particularly in oncology and neurology. It serves to introduce the butane-2-sulfonyl group into a target molecule, often forming a sulfonamide bond with an amine functional group on a complex scaffold.
Research has shown its use in synthesizing potential inhibitors for enzymes like histone deacetylase 6 (HDAC6) and BRAF kinase, which are important targets in cancer therapy. google.comgoogle.comgoogle.comgoogle.com For instance, N-phenylbutane-2-sulfonamide, prepared from the reaction of this compound with aniline (B41778) in the presence of pyridine (B92270), serves as an intermediate for novel HDAC6 inhibitors. google.comgoogle.com Similarly, it has been used to prepare precursors for BRAF-V600E inhibitors and heterobifunctional compounds designed for targeted protein degradation. google.comgoogle.com
| Target/Precursor Compound | Amine Substrate | Reagent | Application/Significance | Reference(s) |
| N-Phenylbutane-2-sulfonamide | Aniline | This compound | Intermediate for HDAC6 inhibitors | google.com, google.com |
| N-(2-Chloro-4-fluoro-3-iodophenyl)butane-2-sulfonamide | 2-Chloro-4-fluoro-3-iodoaniline | This compound | Intermediate for BRAF inhibitors | google.com |
| Butane-2-sulfonamide | Ammonium (B1175870) Hydroxide (B78521) | This compound | General sulfonamide building block | googleapis.com |
| BRAF Inhibitor Precursors | Various complex amines | This compound | Synthesis of potential cancer therapeutics | googleapis.com, google.com |
This table presents examples of reactions where this compound is used to create precursors for biologically active molecules.
While this compound is clearly established as a valuable intermediate in the synthesis of complex synthetic molecules for pharmaceutical research, its application in the total synthesis of natural products is not as prominently documented in scientific literature. The strategies employed in natural product synthesis often rely on a different set of protecting groups and activating agents. The primary role of this compound remains in the domain of medicinal chemistry for the construction of novel, non-natural bioactive compounds.
Precursors to Sulfonamide Drugs and Related Bioactive Compounds
This compound in Material Science Applications (Research Realm)
In the research realm of material science, sulfonyl chlorides and their derivatives are explored for creating functional polymers. While direct applications of this compound are not widespread, its derivatives have been investigated for specialized polymer systems.
One notable example involves the synthesis of novel sulfonate esters for creating conducting polymers. A derivative, 4-(2,3-dihydrothieno[3,4-b] thieme-connect.comCurrent time information in Bangalore, IN.dioxin-3-ylmethoxy)this compound, has been synthesized and used as a monomer building block. google.com This compound can be polymerized or copolymerized to create materials based on poly(3,4-ethylenedioxythiophene) (PEDOT), which are known for their electronic conductivity and stability. The incorporation of the sulfonate ester group can modify the properties of the final polymer, such as its solubility, processability, and electronic characteristics. This application highlights a research-driven effort to use the chemistry of sulfonyl chlorides to develop advanced functional materials.
Monomer or Precursor in Polymer Synthesis
While not a monomer in the traditional sense for addition polymerization, this compound is a critical precursor in the synthesis of functional monomers for conductive polymers. A notable example is its use in the preparation of self-doped poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives.
Detailed research by Okuzaki and others has demonstrated a method to synthesize a PEDOT polymer with a butane-2-sulfonate side chain, often referred to as S-PEDOT. nih.govacs.orgtosoh.co.jp In this process, this compound is not directly polymerized but is used to synthesize the monomer, sodium 4-[(2,3-dihydrothieno[3,4-b] Current time information in Bangalore, IN.researchgate.netdioxin-2-yl)methoxy]butane-2-sulfonate (S-EDOT). tosoh.co.jpacs.org The synthesis involves the reaction of (2,3-dihydrothieno[3,4-b] Current time information in Bangalore, IN.researchgate.netdioxin-2-yl)methanol (HMEDOT) with a base like sodium hydride, followed by the addition of 2,4-butane sultone, which is derived from this compound. nih.govacs.org
The resulting S-EDOT monomer can then undergo oxidative polymerization to yield the final S-PEDOT polymer. acs.orgresearchgate.net This "self-doped" polymer is fully soluble in water and exhibits high electrical conductivity, making it a promising material for various organic electronics applications. tosoh.co.jpresearchgate.net The specific isomer, butane-2-sulfonate, was chosen for the monomer synthesis with considerations for the lower toxicity of its precursor, 2,4-butane sultone, which is advantageous for commercial production. tosoh.co.jp
The polymerization of the S-EDOT monomer is typically carried out in an aqueous solution using an oxidizing agent such as iron(II) sulfate (B86663) and ammonium persulfate. nih.govacs.org The properties of the resulting S-PEDOT, including its conductivity, can be influenced by the reaction conditions, such as the monomer concentration. nih.govtosoh.co.jp
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Precursor | The chemical compound used to synthesize the S-EDOT monomer. | This compound is a precursor to 2,4-butane sultone, which is reacted with HMEDOT. | nih.govacs.org |
| Monomer | The resulting polymerizable unit. | Sodium 4-[(2,3-dihydrothieno[3,4-b] Current time information in Bangalore, IN.researchgate.netdioxin-2-yl)methoxy]butane-2-sulfonate (S-EDOT). | tosoh.co.jpacs.org |
| Polymerization Method | The method used to create the final polymer. | Oxidative polymerization in an aqueous medium. | acs.orgresearchgate.net |
| Polymer | The final conductive polymer. | Self-doped poly(3,4-ethylenedioxythiophene) with a butane-2-sulfonate side chain (S-PEDOT). | nih.govtosoh.co.jp |
| Key Property | An important characteristic of the resulting polymer. | High electrical conductivity (e.g., 30-33 S/cm⁻¹) and fully soluble in water. | nih.gov |
Surface Modification and Functionalization Studies
The class of sulfonyl chlorides is known for its ability to react with hydroxyl and amine groups present on various surfaces, leading to their modification and functionalization. This process can alter surface properties such as hydrophobicity, adhesion, and biocompatibility. However, specific documented examples of this compound being used for surface modification in the scientific literature are not prominent.
In principle, this compound could be employed to create self-assembled monolayers (SAMs) on substrates with appropriate functional groups. The reaction would involve the covalent attachment of the butane-2-sulfonyl moiety to the surface. Such modifications are of interest in materials science for creating surfaces with tailored properties.
Development of Novel Reagents and Catalysts from this compound
Sulfonyl chlorides are valuable starting materials for the synthesis of a wide range of organic reagents and catalysts. The sulfonyl group can be transformed into other functional groups, or the entire molecule can serve as a scaffold for building more complex structures. For instance, the conversion of sulfonyl chlorides to sulfonate esters can turn a poor leaving group (hydroxyl) into a good one, which is a common strategy in organic synthesis. masterorganicchemistry.com
While the development of novel reagents and organocatalysts from various sulfonyl chlorides is an active area of research, specific examples originating from this compound are not widely reported in the surveyed literature. Based on its chemical structure, this compound could potentially be used to synthesize chiral catalysts, where the stereocenter at the second carbon atom could influence the stereochemical outcome of a reaction. However, dedicated studies to explore this potential appear to be limited.
Advanced Spectroscopic and Mechanistic Elucidation of Butane 2 Sulfonyl Chloride and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies
NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For butane-2-sulfonyl chloride, a chiral compound, various NMR techniques are employed to assign its regiochemistry and stereochemistry, and to study its derivatives.
¹H NMR and ¹³C NMR for Regio- and Stereochemical Assignment
The confirmation of the this compound structure, as opposed to its isomers like butane-1-sulfonyl chloride, relies heavily on ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling patterns are unique to the specific arrangement of atoms.
Regiochemical Assignment: In this compound, the sulfonyl chloride group is attached to the second carbon of the butane (B89635) chain. This leads to a distinct set of signals in both proton and carbon NMR spectra. The proton attached to the carbon bearing the sulfonyl group (C2) is significantly deshielded due to the strong electron-withdrawing nature of the -SO₂Cl group, and it appears as a complex multiplet. acdlabs.com The adjacent methyl (C1) and methylene (B1212753) (C3) protons also show characteristic shifts and couplings that confirm the "2-sulfonyl" regiochemistry.
Stereochemical Assignment: The C2 carbon is a stereocenter, making this compound a chiral molecule. This chirality renders the two protons on the adjacent methylene group (C3) diastereotopic. masterorganicchemistry.com Consequently, these protons are chemically non-equivalent and are expected to exhibit different chemical shifts and couple with each other (geminal coupling), as well as with the proton on C2 (vicinal coupling), resulting in complex multiplets often referred to as an ABX system.
To determine the enantiomeric composition of a chiral sample, a chiral derivatizing agent, such as (R)-(-)-camphorsulfonyl chloride or Mosher's acid chloride, can be used. fordham.edunih.gov The reaction of racemic this compound with a chiral alcohol, or vice-versa (reaction of a chiral butanol with the sulfonyl chloride), would produce a mixture of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification and the determination of the enantiomeric excess (ee) of the original sample. fordham.edu
Predicted NMR Data for this compound: The following table presents predicted chemical shift ranges based on data for analogous structures. Actual values may vary depending on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |
|---|---|---|---|
| CH₃-CH(SO₂Cl)- | ~1.5 (doublet) | ~15-20 | Couples to the methine proton at C2. |
| -CH(SO₂Cl)- | ~3.7-4.0 (multiplet) | ~65-75 | Chiral center; proton is highly deshielded. Couples to protons on C1 and C3. |
| -CH₂-CH₃ | ~2.0-2.3 (multiplet) | ~25-30 | Diastereotopic protons due to adjacent chiral center, leading to complex splitting. |
| -CH₂-CH₃ | ~1.1 (triplet) | ~10-15 | Couples to the methylene protons at C3. |
¹⁹F NMR and ³³S NMR (if applicable for derivatives/isotopes)
For derivatives of this compound, specialized NMR techniques can provide further structural information.
¹⁹F NMR: This technique is extremely useful for analyzing fluorinated derivatives. biophysics.org If this compound were used to synthesize a fluorinated compound, or if a fluorinated analogue were prepared (e.g., by replacing the chlorine with fluorine to make butane-2-sulfonyl fluoride), ¹⁹F NMR would be a powerful tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. acs.org The chemical shifts are highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent probe for studying subtle structural and conformational changes. acs.orgscholaris.ca
³³S NMR: As a sulfur-containing compound, ³³S NMR is a directly relevant technique. However, its application is often limited by several factors. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which typically results in very broad resonance signals and low sensitivity. mdpi.comhuji.ac.il Despite these challenges, advances in high-field NMR spectrometers have made the acquisition of ³³S NMR spectra for sulfonyl chlorides more feasible. rsc.org The chemical shift of ³³S in sulfonyl chlorides is found in a characteristic region, providing direct evidence for the sulfonyl functional group. huji.ac.ilrsc.org This technique would be most practical if an isotopically enriched sample were synthesized.
Applicability of Specialized NMR for Derivatives:
| Technique | Applicable To | Information Gained | Advantages/Disadvantages |
|---|---|---|---|
| ¹⁹F NMR | Fluorinated derivatives (e.g., butane-2-sulfonyl fluoride) | Confirmation of fluorine incorporation, structural and conformational analysis. | Adv: High sensitivity, wide chemical shift range, 100% natural abundance. biophysics.orgacs.orgDisadv: Requires synthesis of a fluorinated derivative. |
| ³³S NMR | This compound and its derivatives | Direct observation of the sulfur nucleus, confirmation of the sulfonyl group. | Adv: Provides direct information about the sulfur environment. mdpi.comDisadv: Very low sensitivity and broad lines due to low natural abundance and quadrupolar nature. huji.ac.il |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of this compound and its derivatives, confirming atomic connectivity and providing insight into conformation. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edu For this compound, COSY would show cross-peaks connecting the C1-H₃ protons to the C2-H proton, the C2-H proton to the C3-H₂ protons, and the C3-H₂ protons to the C4-H₃ protons, thereby tracing the carbon backbone through the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). huji.ac.il It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal at ~3.7-4.0 ppm would show a cross-peak to the carbon signal at ~65-75 ppm, confirming this carbon as C2.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. ipb.pt This information is vital for determining the three-dimensional structure and preferred conformation of the molecule.
Expected 2D NMR Correlations for this compound:
| Experiment | Correlated Nuclei | Purpose |
|---|---|---|
| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4 | Confirms the sequence of protons along the butyl chain. |
| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4 | Assigns each carbon signal to its attached proton(s). |
| HMBC | H1 ↔ C2; H2 ↔ C1, C3, C4; H4 ↔ C2, C3 | Confirms the connectivity of the carbon skeleton and the position of the functional group. |
| ROESY | H1 ↔ H3, etc. | Provides through-space correlations to determine molecular conformation. |
Mass Spectrometry (MS) in Reaction Pathway Analysis and Product Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition. It is particularly useful for identifying reaction products and intermediates. koreascience.kr
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₄H₉ClO₂S), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions. Furthermore, the characteristic isotopic pattern arising from the presence of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and sulfur (³²S/³⁴S in a ~22.5:1 ratio) provides definitive confirmation of the presence of these elements. acdlabs.com
Theoretical HRMS Data for this compound (C₄H₉ClO₂S):
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ (³⁵Cl, ³²S) | C₄H₉³⁵ClO₂³²S | 156.0012 |
| [M+2]⁺ (³⁷Cl, ³²S) | C₄H₉³⁷ClO₂³²S | 157.9982 |
| [M+2]⁺ (³⁵Cl, ³⁴S) | C₄H₉³⁵ClO₂³⁴S | 157.9968 |
| [M+H]⁺ (³⁵Cl, ³²S) | C₄H₁₀³⁵ClO₂³²S | 157.0089 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion [M]⁺ or protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern is like a molecular fingerprint and provides rich structural information. nih.gov
For alkanesulfonyl chlorides, characteristic fragmentation pathways include:
Loss of Chlorine: Cleavage of the S-Cl bond to form the [M-Cl]⁺ ion.
Loss of Sulfur Dioxide: Elimination of SO₂ from the molecule, which can occur via rearrangement. nih.gov
C-S Bond Cleavage: Fragmentation of the carbon-sulfur bond to generate a sec-butyl cation ([C₄H₉]⁺, m/z 57), which is a very common fragment for butyl isomers. acdlabs.com
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfonyl group.
Analyzing these fragments allows for the confirmation of the structure and differentiation from isomers. For example, the fragmentation of butane-1-sulfonyl chloride would likely produce a primary butyl cation (also m/z 57, but potentially rearranging) and show different patterns of neutral loss compared to the 2-isomer. This analysis is critical in studying reaction mechanisms where sulfonyl chlorides are converted into other products, such as sulfonamides or sulfonate esters, by identifying the characteristic fragments of the newly formed molecules. nih.gov
Predicted MS/MS Fragments for this compound ([M+H]⁺, m/z 157.0):
| Fragment m/z (for ³⁵Cl, ³²S) | Proposed Structure/Loss | Significance |
|---|---|---|
| 121.0 | [M+H - HCl]⁺ or [M - Cl]⁺ | Loss of chlorine atom or HCl molecule. |
| 93.0 | [M+H - SO₂]⁺ | Loss of sulfur dioxide, characteristic of sulfonyl compounds. nih.gov |
| 57.1 | [C₄H₉]⁺ | Formation of the sec-butyl cation, indicates the butyl backbone. acdlabs.com |
| 79.0 | [HSO₂]⁺ or [SO₂H]⁺ | Fragment corresponding to the sulfonyl portion. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques pivotal for the characterization of this compound and its derivatives. These vibrational spectroscopy methods provide detailed information about the molecular structure, particularly the identification of functional groups and the monitoring of chemical transformations.
Infrared (IR) Spectroscopy of this compound is dominated by the characteristic absorptions of the sulfonyl chloride group (-SO₂Cl). The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic. The asymmetric stretch typically appears in the range of 1360-1380 cm⁻¹, while the symmetric stretch is observed at 1150-1170 cm⁻¹ vulcanchem.com. The presence of the C-H bonds of the butane backbone gives rise to stretching vibrations in the 2800-3000 cm⁻¹ region and bending vibrations at lower wavenumbers acdlabs.com. The S-Cl stretching vibration is also a key diagnostic peak, though it appears at lower frequencies, typically around 375 cm⁻¹ cdnsciencepub.com.
Raman Spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For sulfonyl chlorides, the S=O stretching vibrations are also observable in the Raman spectrum, although their intensities may differ from the IR spectrum. The S-Cl stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool cdnsciencepub.com. The C-C backbone of the butane chain will also produce characteristic signals in the fingerprint region of the Raman spectrum.
These techniques are invaluable for reaction monitoring . For instance, in the synthesis of sulfonamides from this compound and an amine, the disappearance of the characteristic S-Cl stretching band and the appearance of new bands corresponding to the S-N bond and N-H vibrations of the sulfonamide can be monitored in real-time. This allows for the optimization of reaction conditions and ensures the complete conversion of the starting material.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) ** | Typical Raman Wavenumber (cm⁻¹) ** | Intensity |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1360-1380 vulcanchem.com | 1360-1380 | Strong |
| Symmetric S=O Stretch | 1150-1170 vulcanchem.com | 1150-1170 | Strong | |
| S-Cl Stretch | ~375 cdnsciencepub.com | ~375 cdnsciencepub.com | Medium to Strong | |
| Alkyl (C-H) | C-H Stretch | 2800-3000 acdlabs.com | 2800-3000 | Medium to Strong |
| C-H Bend | 1340-1470 | 1340-1470 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules like this compound.
For this compound, which is a chiral molecule due to the stereocenter at the second carbon atom, X-ray crystallography of a single enantiomer or a derivative would allow for the unambiguous determination of its absolute configuration (R or S). This is crucial for applications where stereoisomeric purity is a critical factor, such as in the synthesis of chiral pharmaceuticals. The crystal structure would also reveal details about the conformation of the butane chain and the geometry of the sulfonyl chloride group in the solid state.
The process of obtaining a crystal structure involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic techniques are indispensable tools in the research and analysis of this compound and its derivatives, enabling their separation, purification, and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC-MS, it is a reactive compound that can degrade in the hot injector port of the chromatograph. Therefore, analysis often involves the conversion of the sulfonyl chloride to more stable derivatives.
For instance, in the analysis of reaction mixtures, unreacted this compound and any volatile byproducts can be detected and quantified. The mass spectrometer provides a fragmentation pattern for each separated component, which acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. In the synthesis of sulfonamides, for example, GC-MS can be used to confirm the identity of the desired product and to detect any impurities.
| Parameter | Typical Value/Condition |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C (may need optimization to prevent degradation) |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to separate components with a wide range of boiling points. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of a broad range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability.
Purity Determination: For this compound and its derivatives, reversed-phase HPLC is a common method for assessing purity. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The purity of a sample is determined by integrating the area of the peak corresponding to the main component and comparing it to the total area of all peaks in the chromatogram. A UV detector is often used, as the sulfonyl chloride group provides sufficient UV absorbance for detection.
Enantiomeric Excess Determination: Since this compound is chiral, determining the enantiomeric excess (e.e.) is often necessary, especially when it is used in stereoselective synthesis. Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated on a standard achiral HPLC column. To achieve separation, one of two approaches is typically employed:
Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving good separation.
Derivatization with a Chiral Reagent: The enantiomeric mixture of this compound can be reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. The relative peak areas of the two diastereomers then correspond to the enantiomeric ratio of the original this compound.
| Analysis Type | Stationary Phase | Mobile Phase | Detector |
| Purity (Reversed-Phase) | C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | UV |
| Enantiomeric Excess (Chiral HPLC) | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other non-polar/polar solvent mixtures | UV or Polarimeter |
| Enantiomeric Excess (Derivatization) | C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | UV |
Theoretical and Computational Investigations of Butane 2 Sulfonyl Chloride
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like butane-2-sulfonyl chloride at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, from that, various molecular properties.
Density Functional Theory (DFT) Studies on Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. For this compound, DFT studies would provide insights into:
Charge Distribution: Calculating atomic charges (e.g., using Mulliken population analysis) would reveal the polarity of the bonds within the molecule. The sulfur atom in the sulfonyl chloride group is expected to be highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the LUMO is particularly indicative of the electrophilicity of the sulfur atom, predicting its susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
While specific data for this compound is unavailable, studies on similar compounds like 2,3,3-trimethylbutane-1-sulfonyl chloride show a significant positive charge on the sulfur atom and a low-energy LUMO localized on the σ*(S–Cl) orbital, underscoring the electrophilic nature of the sulfonyl chloride group.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Computational Method |
| HOMO Energy | (No data available) | B3LYP/6-311++G(d,p) |
| LUMO Energy | (No data available) | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | (No data available) | B3LYP/6-311++G(d,p) |
| Mulliken Charge on S | (No data available) | B3LYP/6-311++G(d,p) |
| Mulliken Charge on Cl | (No data available) | B3LYP/6-311++G(d,p) |
Note: This table is illustrative. No published experimental or computational values for this compound were found.
Ab Initio Calculations for Ground State Geometries
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate calculations of molecular geometries by solving the Hartree-Fock equations with corrections for electron correlation. researchgate.netsquarespace.com For this compound, these calculations would determine:
Bond Lengths and Angles: Precise values for all bond lengths (e.g., S=O, S-Cl, S-C, C-C, C-H) and bond angles (e.g., O-S-O, Cl-S-C) in the molecule's most stable conformation.
Conformational Analysis: The butane (B89635) chain and the sulfonyl chloride group can rotate around the C-S bond, leading to different conformers (e.g., gauche, anti). Ab initio calculations can identify the lowest energy (most stable) conformer and the energy differences between various rotational isomers. For instance, in related branched alkyl sulfonyl chlorides, steric repulsion between the alkyl groups and the sulfonyl chloride moiety can force the molecule into specific staggered conformations.
Table 2: Hypothetical Ab Initio Calculated Ground State Geometry of this compound
| Parameter | Predicted Value | Computational Method |
| S=O Bond Length | (No data available) | MP2/aug-cc-pVTZ |
| S-Cl Bond Length | (No data available) | MP2/aug-cc-pVTZ |
| S-C Bond Length | (No data available) | MP2/aug-cc-pVTZ |
| O-S-O Bond Angle | (No data available) | MP2/aug-cc-pVTZ |
| Cl-S-C Bond Angle | (No data available) | MP2/aug-cc-pVTZ |
| Most Stable Conformer | (No data available) | MP2/aug-cc-pVTZ |
Note: This table is illustrative. No published experimental or computational values for this compound were found.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally.
Energy Profiles and Activation Barriers for Key Reactions
For this compound, a key reaction to model would be its nucleophilic substitution, for example, its hydrolysis or aminolysis. By calculating the energy of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed.
Transition State (TS) Geometry: The geometry of the highest energy point along the reaction coordinate would be determined. For a nucleophilic substitution at the sulfur atom, this could involve a trigonal bipyramidal transition state. cdnsciencepub.com
Activation Energy (Ea) / Gibbs Free Energy of Activation (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation barrier corresponds to a slower reaction. DFT studies on the chloride exchange in arenesulfonyl chlorides have shown that such reactions proceed via a single transition state, consistent with an SN2 mechanism. mdpi.comsquarespace.com
Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) | Computational Method |
| Reactants (this compound + H₂O) | 0 (by definition) | DFT (e.g., M06-2X) |
| Transition State | (No data available) | DFT (e.g., M06-2X) |
| Products (Butane-2-sulfonic acid + HCl) | (No data available) | DFT (e.g., M06-2X) |
| Activation Barrier (ΔG‡) | (No data available) | DFT (e.g., M06-2X) |
Note: This table is illustrative. No published computational data for the hydrolysis of this compound were found.
Solvent Effects in Computational Simulations
Reactions are typically carried out in a solvent, which can significantly influence reaction mechanisms and rates. Computational models can account for these effects:
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. researchgate.net
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
For reactions of sulfonyl chlorides, the choice of solvent can affect the stability of charged intermediates and transition states, thereby altering the activation energy.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation of this compound, typically in a solvent box, would involve:
Force Fields: A classical force field (a set of parameters describing the potential energy of the system) would be used to govern the interactions between atoms.
System Equilibration: The simulation would be run until the system reaches thermal equilibrium.
Production Run: Following equilibration, the simulation is run for a longer period to collect data on the molecule's dynamic behavior.
MD simulations can provide insights into:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.
Conformational Dynamics: The transitions between different rotational isomers of the butyl chain in real-time.
Intermolecular Interactions: The nature and lifetime of interactions (e.g., van der Waals forces, dipole-dipole interactions) with surrounding solvent molecules or other solutes. While no specific MD studies on this compound were found, simulations on related molecules are used to understand their interactions in biological systems or materials. nih.gov
QSAR and QSPR Studies on this compound Derivatives (if applicable for biological/material applications)
However, the principles of QSAR and QSPR are broadly applicable to the sulfonamide derivatives that can be synthesized from this compound. acs.orgekb.eg Such studies are pivotal in drug discovery and materials science for designing new molecules with enhanced potency, selectivity, or desired physical characteristics. farmaciajournal.comjbclinpharm.org
Applicability for Biological Applications:
Derivatives of this compound, primarily sulfonamides formed by reacting it with various amines, would be candidates for QSAR studies. Aliphatic and aromatic sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. ekb.egjbclinpharm.org For instance, QSAR studies on N-alkylsulfonamides have been performed to identify key structural features that inhibit peptide amyloid-β, relevant to Alzheimer's disease. researchgate.net
A hypothetical QSAR study on a series of novel sulfonamides derived from this compound and various amines would involve the following steps:
Synthesis and Biological Testing: A library of derivatives would be synthesized and tested for a specific biological activity (e.g., antibacterial activity against E. coli).
Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the connectivity of atoms (e.g., Wiener index, Balaban index, molecular connectivity indices). jcsp.org.pkj-morphology.com
Physicochemical descriptors: These include properties like molar refractivity (MR), logP (lipophilicity), and molecular weight (MW). researchgate.net
Quantum-chemical descriptors: Derived from computational chemistry calculations (e.g., DFT), these include HOMO/LUMO energies, dipole moment, and atomic charges. jcsp.org.pksmolecule.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. researchgate.net
Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques. j-morphology.com
For example, a QSAR study on a series of sulfonamides showed that descriptors like the Balaban centric index (BAC), molar refractivity (MR), and various connectivity indices (χ) were significantly correlated with their inhibitory activity. researchgate.net
Applicability for Material Applications:
QSPR studies could be employed to predict the physical properties of materials derived from this compound, such as polymers or ionic liquids. For instance, sulfonamides are used as cross-linking agents in polymer chemistry. mdpi.com A QSPR model could predict properties like thermal stability or mechanical strength of the resulting polymers based on the structure of the sulfonamide monomer. Descriptors used in such studies often include topological indices and quantum-chemical parameters to model properties like heat capacity and entropy. jcsp.org.pk
Data Tables for Hypothetical QSAR/QSPR Studies:
While no specific data exists for this compound derivatives, the tables below illustrate the type of data that would be generated in such a study.
Table 1: Hypothetical Descriptors for a QSAR Study of Sulfonamide Derivatives This table is for illustrative purposes only.
| Derivative (R-Group on Amine) | Biological Activity (e.g., pIC₅₀) | Molar Refractivity (MR) | LogP | HOMO Energy (eV) |
| -CH₃ | 4.5 | 35.2 | 1.2 | -9.1 |
| -C₂H₅ | 4.7 | 39.8 | 1.7 | -9.0 |
| -C₆H₅ | 5.8 | 56.4 | 2.5 | -8.5 |
| -p-Cl-C₆H₄ | 6.2 | 61.3 | 3.2 | -8.7 |
Table 2: Research Findings from Analogous QSPR Studies on Sulfonamides This table summarizes findings from studies on other sulfonamide series to indicate potential correlations.
| Property Predicted | Key Correlating Descriptors | Type of Study | Reference |
| Thermal Energy (Eth) | Randic index (¹X), Balaban index (J), LUMO Energy | QSPR | jcsp.org.pk |
| Heat Capacity (Cv) | Balaban index (J), Harary index (H), LUMO Energy | QSPR | jcsp.org.pk |
| Entropy (S) | Balaban index (J), Harary index (H), LUMO Energy | QSPR | jcsp.org.pk |
| Amyloid-β Inhibition | Balaban centric index (BAC), Molar Refractivity (MR), Connectivity Indices (χ) | QSAR | researchgate.net |
Environmental and Safety Considerations in the Research Context of Butane 2 Sulfonyl Chloride
Laboratory Safety Protocols and Best Practices for Handling Butane-2-sulfonyl chloride
The handling of this compound in a research setting requires adherence to rigorous safety protocols to protect laboratory personnel from its hazardous properties. researchgate.net These protocols are informed by a comprehensive assessment of the chemical's risks.
A thorough hazard assessment is the foundation of safely handling this compound. The compound is classified as a combustible liquid that causes severe skin burns, serious eye damage, and may cause respiratory irritation. researchgate.net It is a lachrymator, meaning it can induce tearing. oup.com A critical aspect of its reactivity is its violent reaction with water, moisture, strong bases, and strong oxidizing agents. scilit.com This reaction can generate significant heat and release toxic and corrosive gases, including hydrogen chloride and sulfur oxides. industrialchemicals.gov.au
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Classification | Description | Source(s) |
|---|---|---|---|
| Flammability | Flammable Liquid 4 (H227) | Combustible liquid. | researchgate.net |
| Skin Corrosion | Category 1A/1B (H314) | Causes severe skin burns and eye damage. | researchgate.netsigmaaldrich.com |
| Eye Damage | Category 1 (H318) | Causes serious eye damage. | researchgate.net |
| Acute Toxicity | STOT SE 3 (H335) | May cause respiratory irritation. | researchgate.net |
To mitigate these risks, a multi-layered approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to its vapors. researchgate.netresearchgate.net Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure. industrialchemicals.gov.auacs.org
Administrative Controls : Handling procedures should be designed to minimize the quantity of the chemical used and to avoid contact with incompatible materials, particularly water and moisture. scilit.comresearchgate.net The compound should be stored in a cool, dry, well-ventilated area away from heat and ignition sources, under an inert atmosphere to prevent degradation. researchgate.netacs.org Containers must be kept tightly closed and properly labeled. researchgate.net Proper grounding procedures should be followed to prevent static electricity discharge, and only non-sparking tools should be used. researchgate.net
Personal Protective Equipment (PPE) : Appropriate PPE is mandatory when handling this compound. This includes chemical-resistant gloves, chemical safety goggles, and a face shield to protect against splashes. researchgate.net Protective clothing is necessary to prevent skin contact, and in cases of inadequate ventilation, respiratory protection should be worn. researchgate.net
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose | Source(s) |
|---|---|---|---|
| Eye/Face Protection | Chemical safety goggles and face shield. | Protects against splashes and corrosive vapors. | researchgate.netresearchgate.net |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents severe skin burns from direct contact. | industrialchemicals.gov.au |
| Skin and Body | Lab coat, long pants, closed-toe shoes. | Prevents accidental skin exposure. | researchgate.net |
In the event of an accidental release, established emergency procedures must be followed promptly. oup.com For any spill, the area should be evacuated of all non-essential personnel. mst.dkmiljodirektoratet.no All ignition sources must be eliminated. researchgate.netmst.dk
For small spills, the material should be absorbed with a dry, inert material such as sand, vermiculite, or a dry chemical absorbent. mst.dkWater must not be used for cleanup , as it will react violently with the sulfonyl chloride. researchgate.netmiljodirektoratet.no The absorbed material should be swept or shoveled into a suitable, sealed container for hazardous waste disposal. miljodirektoratet.no
For large spills, the area should be diked to contain the material. Emergency responders should be notified. researchgate.net Cleanup should only be performed by qualified personnel equipped with appropriate PPE, including respiratory protection. mst.dk After cleanup, the area must be thoroughly ventilated.
In case of personnel exposure, immediate first aid is critical.
Inhalation : The individual should be moved to fresh air immediately. If breathing is difficult or has stopped, artificial respiration should be administered and immediate medical attention sought. scilit.com
Skin Contact : Contaminated clothing must be removed immediately. The affected skin should be flushed with large amounts of water for at least 15 minutes. scilit.comindustrialchemicals.gov.aumst.dk
Eye Contact : Eyes should be immediately flushed with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. scilit.commst.dk Immediate medical attention is required for both skin and eye contact.
Ingestion : Do NOT induce vomiting. The individual should rinse their mouth with water, and immediate medical attention must be obtained. sigmaaldrich.com
Hazard Assessment and Risk Mitigation Strategies
Degradation Pathways and Environmental Fate of this compound (Research Focused)
Should this compound be released into the environment, its fate is primarily governed by its high reactivity with water and subsequent biological interactions of its degradation products.
This compound is not stable in aqueous environments. Like other sulfonyl chlorides, it undergoes rapid hydrolysis. mdpi.comcarlroth.com The reaction involves nucleophilic attack by water on the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of butane-2-sulfonic acid and hydrochloric acid. asm.orgnih.gov
R-SO₂Cl + H₂O → R-SO₃H + HCl (where R is the sec-butyl group)
The rate of this hydrolysis is significant. For example, the related compound 4-chlorobutane-1-sulfonyl chloride is reported to be completely hydrolyzed overnight in a saturated hydrochloric acid solution. carlroth.com The hydrolysis of sulfonyl chlorides can proceed through different mechanisms depending on the conditions. In neutral water, the reaction is generally considered a bimolecular nucleophilic substitution (S_N2-type) pathway. asm.org Studies on 2-hydroxyethanesulfonyl chloride show that its hydrolysis is complex, involving both unimolecular and bimolecular pathways, and can be catalyzed by hydroxide (B78521) ions. nih.gov The decomposition of alkanesulfonyl chlorides can also be induced under other conditions, such as thermally or photochemically, which may proceed via a free-radical chain mechanism involving the homolytic cleavage of the S-Cl or C-S bond. mdpi.comresearchgate.net However, in an environmental context, hydrolysis is the dominant abiotic degradation pathway.
Following its rapid hydrolysis to butane-2-sulfonic acid, the environmental persistence of the compound is determined by the biodegradability of this resulting alkanesulfonate. Alkanesulfonates can serve as a sulfur source for various microorganisms. Certain bacteria, including species of Pseudomonas and Rhodococcus, possess enzymatic systems capable of metabolizing these compounds. rsc.org
The primary mechanism for the aerobic biodegradation of alkanesulfonates is desulfonation, which is the cleavage of the carbon-sulfur (C-S) bond. nih.gov This is often accomplished by enzymes known as alkanesulfonate monooxygenases. researchgate.netcler.com These enzymes oxidize the alkanesulfonate, leading to the release of the sulfonate group as sulfite (B76179) (SO₃²⁻), which can then be oxidized to sulfate (B86663) (SO₄²⁻) and assimilated by the microorganism. researchgate.net The remaining aldehyde can be further metabolized.
Despite these known pathways, short-chain sulfonated organic compounds are often resistant to degradation. rsc.org For instance, studies on perfluorobutanesulfonic acid (PFBS), a structurally analogous but fluorinated compound, show it to be exceptionally resistant to hydrolysis, photolysis, and biodegradation. researchgate.netindustrialchemicals.gov.augoogle.comamericanpharmaceuticalreview.com While butanesulfonic acid is not fluorinated and thus less recalcitrant, its high water solubility and the stability of the C-S bond can still result in limited or slow biodegradation under typical environmental conditions. researchgate.net Research on linear alkylbenzene sulfonates (LAS) shows that while they are generally biodegradable, the rate and extent can be influenced by factors like chain length and environmental conditions. researchgate.netresearchgate.net
Table 3: Summary of Biodegradation Potential of Related Sulfonates
| Compound Type | Biodegradation Potential | Key Factors & Pathways | Source(s) |
|---|---|---|---|
| Alkanesulfonates (general) | Can be degraded by specific microbes. | Utilized as a sulfur source via enzymatic desulfonation (e.g., alkanesulfonate monooxygenase). | researchgate.net |
| Linear Alkylbenzene Sulfonates (LAS) | Generally biodegradable under aerobic conditions. | Rate depends on alkyl chain length; degradation can be incomplete. | researchgate.netresearchgate.net |
| Perfluorobutanesulfonic Acid (PFBS) | Highly resistant to biodegradation. | The strength of the C-F bonds prevents microbial degradation. | researchgate.netindustrialchemicals.gov.augoogle.com |
Hydrolytic Stability and Decomposition Kinetics
Green Analytical Methods for Environmental Monitoring of this compound
Monitoring for this compound and its primary degradation product, butane-2-sulfonic acid, in environmental samples requires sensitive analytical methods. Aligning these methods with the principles of Green Analytical Chemistry (GAC) is crucial to minimize the environmental impact of the monitoring process itself. carlroth.com GAC prioritizes operator safety, reduces waste, and minimizes energy consumption.
Given the high reactivity and instability of this compound in aqueous matrices, direct analysis is challenging. mdpi.com Environmental monitoring would likely target the more stable hydrolysis product, butane-2-sulfonic acid. However, developing a method for the parent compound for specific research applications (e.g., studying reaction kinetics) would require a "green" approach.
A potential green analytical method could involve the following steps:
Miniaturized Sample Preparation : To reduce solvent use, techniques like solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME) could be employed. nih.gov These methods concentrate the analyte from a water sample using minimal to no organic solvent.
Derivatization : Due to the reactivity and potential poor chromatographic performance of sulfonyl chlorides, derivatization is often necessary. mdpi.com A green approach would involve using safer derivatizing agents and solvents. For instance, an in-situ derivatization with a nucleophile like an amine could form a stable sulfonamide, which is more amenable to analysis.
Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) would provide the necessary selectivity and sensitivity. mdpi.com Green chromatography principles would be applied, such as using aqueous mobile phases where possible, reducing analysis time to save energy, and using more environmentally benign carrier gases like hydrogen in GC. carlroth.com
For the analysis of the butanesulfonic acid degradant, ion chromatography or hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry are suitable techniques that can be optimized according to GAC principles.
Future Directions and Emerging Research Avenues for Butane 2 Sulfonyl Chloride
Development of Novel Organocatalytic Transformations Involving Butane-2-sulfonyl chloride
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often more sustainable alternative to traditional metal-based catalysis. The exploration of this compound in this domain is a burgeoning field with significant potential.
Recent studies have highlighted the utility of sulfonyl chlorides in various organocatalytic transformations. For instance, photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides has been demonstrated as a highly effective method. researchgate.net While these initial studies have often employed aryl sulfonyl chlorides, the principles are extendable to alkyl sulfonyl chlorides like this compound. The development of organocatalytic systems that can accommodate the specific steric and electronic properties of secondary alkyl sulfonyl chlorides is a key area of future research.
A particularly promising avenue is the catalytic enantioselective synthesis of α-C chiral sulfones. Research has shown that combining photoactive electron donor-acceptor complexes with nickel catalysis can achieve the enantioselective radical sulfonylation of α,β-unsaturated N-acylpyrazoles using various sulfonyl chlorides, including linear, cyclic, and branched alkyl variants. rsc.orgrsc.org This methodology opens the door to synthesizing chiral sulfones derived from this compound, which are valuable building blocks in medicinal chemistry.
Furthermore, the formal sulfonylation of unactivated C-H bonds using sulfonyl chlorides under organocatalytic conditions is an emerging area. While initial successes have been reported with aryl sulfonyl chlorides for the sulfonylation of picolyl C-H bonds, the adaptation of such methods for alkyl sulfonyl chlorides remains a challenge and an opportunity for future investigation. acs.org
Table 1: Emerging Organocatalytic Reactions with Potential for this compound
| Reaction Type | Catalyst System | Potential Application for this compound |
| Photoredox-catalyzed Hydrosulfonylation | Tris(trimethylsilyl)silane / Photoredox catalyst | Synthesis of functionalized sulfones from alkenes. researchgate.net |
| Enantioselective Radical Sulfonylation | Chiral Nickel Complex / Photoactive EDA Complex | Preparation of α-C chiral sulfones for asymmetric synthesis. rsc.orgrsc.org |
| C-H Bond Sulfonylation | DMAP / Et3N | Direct functionalization of unactivated C-H bonds. acs.org |
Integration of this compound into Flow Chemistry and Microreactor Systems
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. The integration of this compound into such systems is a significant area of development, particularly for its industrial production and subsequent transformations.
The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry. rsc.org Continuous-flow reactors allow for precise temperature control and minimize the volume of reactive intermediates at any given time, thereby improving the safety profile of the process. rsc.orgvulcanchem.com Industrial manufacturing of this compound is already employing continuous-flow reactors to optimize yield and minimize byproducts. vulcanchem.com
Beyond its synthesis, the use of this compound as a reagent in continuous flow processes is an area of active research. Microreactors, with their high surface-area-to-volume ratio, facilitate rapid mixing and heat transfer, enabling reactions that are difficult to control in batch. For example, the continuous flow synthesis of butane-2,3-diacetal protected building blocks has been successfully achieved using microreactors. nih.gov This demonstrates the potential for using this compound in multi-step continuous syntheses of complex molecules. cam.ac.uk
Future research will likely focus on developing telescoped flow processes where this compound is generated in situ and immediately consumed in a subsequent reaction step, avoiding the isolation of the often-unstable sulfonyl chloride intermediate.
Exploration of this compound in Advanced Material Science and Nanotechnology
The reactivity of this compound makes it a valuable tool for the synthesis and modification of advanced materials and nanomaterials. Its ability to form robust sulfonamide and sulfonate ester linkages allows for the functionalization of polymers and surfaces, imparting new and desirable properties.
One key application is as a cross-linking agent. By reacting with appropriate functional groups on polymer chains, this compound can enhance the durability and mechanical properties of materials such as agrochemical coatings and epoxy resins. vulcanchem.com The introduction of the butylsulfonyl group can also modify surface properties like wettability and adhesion, leading to the development of new functional materials. smolecule.com
The functionalization of nanomaterials is another promising area. For instance, sulfonyl chlorides can be used for the postsynthetic modification of metal-organic frameworks (MOFs), introducing sulfonamide functionalities that can enhance their catalytic activity or host-guest interaction properties. While much of the initial work has focused on aryl sulfonyl chlorides, the use of alkyl sulfonyl chlorides like this compound would allow for the introduction of different steric and electronic properties into the MOF structure.
Furthermore, the synthesis of advanced inorganic materials through molecular precursors is an expanding field. springerprofessional.de this compound can serve as a precursor for sulfone-containing molecules that can be used in the fabrication of specialty polymers and materials with applications in electronics and other high-tech industries.
Table 2: Applications of this compound in Material Science
| Application Area | Function of this compound | Resulting Material Property |
| Polymer Chemistry | Cross-linking agent | Enhanced durability and mechanical strength. vulcanchem.com |
| Surface Science | Surface modification reagent | Altered wettability and adhesion. smolecule.com |
| Nanomaterials | Functionalization of MOFs | Modified catalytic activity and host-guest interactions. |
| Advanced Materials | Precursor for specialty polymers | High-performance materials with specific chemical functionalities. |
Bio-conjugation and Chemical Biology Applications of this compound Derivatives
The development of chemical tools to probe and manipulate biological systems is a cornerstone of modern chemical biology. Derivatives of this compound are emerging as valuable reagents in this field, particularly for bio-conjugation and the development of chemical probes.
The sulfonyl chloride moiety is highly reactive towards nucleophilic amino acid residues in proteins, such as lysine. vulcanchem.com This reactivity can be harnessed to covalently modify proteins, which is useful for structural studies and enzyme inhibition assays. vulcanchem.com While sulfonyl fluorides have been more extensively studied as covalent probes due to their greater stability in aqueous environments, the underlying reactivity is similar to that of sulfonyl chlorides. rsc.orgrsc.org This suggests that with careful control of reaction conditions, this compound derivatives could be employed for similar purposes.
Recent research has highlighted the role of this compound in bioconjugation techniques for antibody-drug conjugates (ADCs). vulcanchem.com In this context, the sulfonyl chloride can act as a linker to attach a cytotoxic drug to an antibody, which then delivers the drug specifically to cancer cells.
The development of novel chemical probes based on the butane-2-sulfonyl scaffold is another exciting prospect. These probes could be designed to target specific enzymes or receptors, with the sulfonyl chloride acting as a reactive "warhead" to form a covalent bond with the target protein. This can lead to highly potent and selective inhibitors.
Multicomponent Reactions and Cascade Processes Utilizing this compound
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.commdpi.com The incorporation of this compound into MCRs and cascade processes represents a promising strategy for the rapid construction of molecular complexity.
A key approach involves the conversion of this compound into the corresponding sulfonyl azide (B81097). Sulfonyl azides are known to participate in a variety of MCRs, particularly copper-catalyzed reactions with terminal alkynes to generate N-sulfonyl ketenimine intermediates. diva-portal.org These intermediates can then be trapped by a range of nucleophiles in a one-pot process. The use of butane-2-sulfonyl azide in such reactions would provide access to a diverse range of sulfonamides with complex structures.
The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, has been shown to be promoted by p-toluenesulfonic acid. researchgate.net While not a direct use of a sulfonyl chloride as a reactant, it highlights the role of sulfonic acid derivatives in facilitating MCRs. Future research could explore the possibility of using this compound to generate a sulfonic acid in situ to catalyze such reactions, or to directly participate as an electrophilic component under specific conditions.
Cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations, are another area where this compound could find application. The initial reaction of the sulfonyl chloride could be designed to unmask a reactive intermediate that then undergoes a series of cyclizations or rearrangements to build complex molecular architectures.
Prospects for this compound in Sustainable Chemical Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in both academic and industrial settings. The use of this compound in more sustainable synthetic methodologies is a key area of future development.
One of the most significant contributions to the sustainable use of this compound is the adoption of flow chemistry for its synthesis. rsc.org As mentioned previously, this technology improves the safety and efficiency of the manufacturing process.
Beyond its synthesis, the development of more environmentally friendly reactions that utilize this compound is crucial. For example, a greener method for the synthesis of sulfonyl chlorides, including this compound, has been developed using N-chlorosuccinimide as the chlorinating agent in an aqueous medium. thieme-connect.com This method avoids the use of hazardous reagents like chlorine gas. thieme-connect.com Another approach involves the use of polyethylene (B3416737) glycol (PEG) as a recyclable and eco-friendly reaction medium for the synthesis of sulfonyl azides from sulfonyl chlorides. tandfonline.com
The use of organocatalysis, as discussed in section 8.1, also aligns with the principles of green chemistry by replacing potentially toxic and expensive metal catalysts with more benign organic molecules. diva-portal.org Future research will likely focus on combining these strategies, for example, by performing organocatalytic reactions with this compound in a continuous flow reactor using green solvents.
Q & A
Q. What are the standard synthetic routes for preparing Butane-2-sulfonyl chloride, and how is its purity validated?
Methodological Answer: this compound (CAS 4375-72-8) is typically synthesized via sulfonation of 2-butanol followed by chlorination with reagents like PCl₅ or SOCl₂. Key steps include:
- Sulfonation: Reaction of 2-butanol with sulfuric acid to form the sulfonic acid intermediate.
- Chlorination: Conversion to the sulfonyl chloride using chlorinating agents. Purity validation involves:
- NMR Spectroscopy: Confirming structural integrity (e.g., δ 1.3–1.5 ppm for methyl groups).
- Titration: Quantifying active chloride content.
- Chromatography (HPLC/GC): Assessing residual solvents or byproducts .
| Key Physical Properties |
|---|
| Molecular Weight: 156.63 g/mol |
| Density: 1.2 g/cm³ |
| Boiling Point: ~195°C |
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Due to its corrosive nature (Skin Corr. 1B) and reactivity:
Q. How can researchers distinguish this compound from structural isomers using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy: The S=O stretch appears at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹.
- ¹³C NMR: The chiral center at C2 produces distinct splitting patterns (e.g., δ 50–55 ppm for the sulfonyl-attached carbon).
- Mass Spectrometry: Molecular ion peak at m/z 156.63 and fragment ions (e.g., [M-Cl]⁺ at m/z 121) confirm the structure .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing sulfonamides from this compound and heterocyclic amines?
Methodological Answer: Optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution.
- Base Choice: Use Et₃N or DMAP to scavenge HCl and prevent side reactions.
- Temperature Control: 0–25°C minimizes decomposition. Example workflow:
Q. How should researchers address contradictory spectroscopic data when characterizing derivatives of this compound?
Methodological Answer: Contradictions (e.g., unexpected NMR peaks) may arise from:
- Hydrate Formation: Check for water contamination via Karl Fischer titration.
- Steric Effects: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Dynamic Processes: Variable-temperature NMR to identify conformational exchange. Always cross-validate with alternative techniques (e.g., X-ray crystallography) .
Q. What strategies stabilize this compound against hydrolysis during long-term storage?
Methodological Answer: Hydrolysis occurs via nucleophilic attack by water. Mitigation strategies:
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., SN2 mechanism at the sulfonyl center).
- Molecular Dynamics: Simulate solvent effects on reaction kinetics.
- QSPR Models: Correlate electronic parameters (Hammett σ) with experimental yields. Validate predictions with small-scale trials .
Data Contradiction Analysis Example
Scenario: Discrepancy in reported boiling points (195°C vs. 205°C in literature).
Resolution:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
